molecular formula C8H12N2O2S B2896222 Ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate CAS No. 2112544-10-0

Ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2896222
CAS No.: 2112544-10-0
M. Wt: 200.26
InChI Key: ZLMAOIRHBFQDLM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position and an aminoethyl group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoethylamine hydrobromide with ethyl 2-mercaptoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    2-Aminothiazole: Lacks the ethyl ester group and has different biological activities.

    Thiamine (Vitamin B1): Contains a thiazole ring but with a different substitution pattern, essential for human nutrition.

    Benzothiazole: Contains a fused benzene ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

ethyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-12-8(11)6-5-10-7(13-6)3-4-9/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMAOIRHBFQDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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